BenchChemオンラインストアへようこそ!

CI-922 free base

5-lipoxygenase inhibition leukotriene biosynthesis human leukocyte assay

CI-922 free base (3,7-dimethoxy-4-phenyl-N-(2H-tetrazol-5-yl)furo[3,2-b]indole-2-carboxamide) is a synthetic, small-molecule furoindole derivative that functions as an allergic mediator release inhibitor. It suppresses the secretion of histamine and leukotrienes from activated human basophils, mast cells, and neutrophils, and also inhibits the 5-lipoxygenase pathway in human leukocytes.

Molecular Formula C20H16N6O4
Molecular Weight 404.4 g/mol
CAS No. 89224-56-6
Cat. No. B1668959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCI-922 free base
CAS89224-56-6
SynonymsCI-922 free base;  CI922 free base;  UNII-30275Y0O9C.
Molecular FormulaC20H16N6O4
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C3=C2OC(=C3OC)C(=O)NC4=NNN=N4)C5=CC=CC=C5
InChIInChI=1S/C20H16N6O4/c1-28-12-8-9-14-13(10-12)16-15(26(14)11-6-4-3-5-7-11)17(29-2)18(30-16)19(27)21-20-22-24-25-23-20/h3-10H,1-2H3,(H2,21,22,23,24,25,27)
InChIKeyYCXRJOZNRPGVCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CI-922 Free Base (CAS 89224-56-6) – Chemical Identity, Pharmacological Class, and Core Profile for Research Procurement


CI-922 free base (3,7-dimethoxy-4-phenyl-N-(2H-tetrazol-5-yl)furo[3,2-b]indole-2-carboxamide) is a synthetic, small-molecule furoindole derivative that functions as an allergic mediator release inhibitor. It suppresses the secretion of histamine and leukotrienes from activated human basophils, mast cells, and neutrophils, and also inhibits the 5-lipoxygenase pathway in human leukocytes [1][2]. Its unique 4H-furo[3,2-b]indole scaffold, bearing a tetrazole-5-carboxamide moiety and two methoxy substituents, sets it apart from structurally simpler clinical antiallergy agents such as cromolyn sodium. The free base form (CAS 89224-56-6, molecular weight 404.38 g/mol) represents the parent compound prior to salt formation and is the preferred research-grade material for in vitro mechanistic studies, analytical method validation, and structure–activity relationship investigations [3].

Why In-Class Antiallergic Agents Cannot Replace CI-922 Free Base in Preclinical Research


Despite sharing a general classification as ‘antiallergic mediator release inhibitors,’ compounds within this therapeutic category exhibit profoundly divergent potency, selectivity, and mechanistic profiles that preclude simple inter-substitution. Head-to-head studies demonstrate that CI-922 free base is up to 20-fold more potent than proxicromil and twice as potent as cromolyn sodium in blocking antigen-induced pulmonary anaphylaxis in rats, while cromolyn sodium remains completely inactive in guinea pig models where CI-922 shows robust protection [1][2]. Furthermore, CI-922 uniquely combines potent IgE-mediated histamine release inhibition with 5-lipoxygenase pathway blockade through calmodulin antagonism—a multi-target profile absent in comparator agents such as BW-755C or nordihydroguaiaretic acid (NDGA) [3][4]. Researchers relying on ostensibly similar antiallergy compounds risk obtaining divergent experimental outcomes because the quantitative and qualitative pharmacology of CI-922 cannot be replicated by in-class alternatives.

Head-to-Head Quantitative Evidence Differentiating CI-922 Free Base from Closest Analogs and Standard-of-Care Comparators


5-Lipoxygenase Pathway Inhibition: CI-922 vs. BW-755C, Proxicromil, and NDGA in Human Leukocytes

In a head-to-head comparative study using human leukocytes, CI-922 inhibited the formation of 5-HETE and LTB4 with potency equipotent to BW-755C and approximately four-fold greater than proxicromil. CI-922 was selective for the 5-lipoxygenase pathway, showing weak inhibition of PGE2 formation in bovine seminal vesicles, unlike the dual cyclooxygenase/lipoxygenase inhibitor BW-755C [1]. This selectivity profile differs markedly from NDGA, which is a broader lipoxygenase inhibitor with distinct potency rank-order [2].

5-lipoxygenase inhibition leukotriene biosynthesis human leukocyte assay

In Vitro Mediator Release: CI-922 vs. Proxicromil, Cromolyn Sodium, NDGA, and FPL-55712 in Human Basophils and Guinea Pig Lung

CI-922 inhibited antigen-induced histamine release from human basophils with an IC50 of 8.6 μM, compared to proxicromil (IC50 = 80 μM) and cromolyn sodium (inactive at 100 μM) [1]. In fragmented guinea pig lung, CI-922 blocked antigen-induced leukotriene production (IC50 = 1.5 μM) and histamine release (IC50 = 13.4 μM), making it 5.4-fold more potent than proxicromil (IC50 = 72.9 μM for histamine release) and far superior to cromolyn sodium (inactive at 1 mM) [1]. In guinea pig lung strip contraction assays, CI-922 (IC50 = 0.9 μM) was more potent than NDGA (IC50 = 2.8 μM), proxicromil (IC50 = 6.2 μM), and FPL-55712 (IC50 = 3.3 μM) [1].

histamine release inhibition leukotriene secretion human basophil assay

In Vivo Antiallergic Efficacy: CI-922 vs. Cromolyn Sodium and Proxicromil in Rat, Guinea Pig, and Canine Models

In a rat model of intravenous antigen-induced pulmonary anaphylaxis, CI-922 exhibited an ID50 of 0.29 mg/kg (i.v.), which was twice as potent as cromolyn sodium (ID50 = 0.58 mg/kg i.v.) and twenty times more potent than proxicromil (ID50 = 5.8 mg/kg i.v.) [1]. In guinea pig models, CI-922 (5 mg/kg i.v.) significantly reduced falls in pulmonary compliance, whereas cromolyn sodium was completely inactive in both guinea pig anaphylaxis models tested [1]. In spontaneously allergic dogs challenged with aerosolized ascaris antigen, CI-922 (0.3 mg/kg i.v.) reduced bronchospasm, while proxicromil showed no activity in this canine model [1]. CI-922 also inhibited passive cutaneous anaphylaxis in rats with ID50 values of 0.2–0.3 mg/kg i.v. and 0.7–6.4 mg/kg p.o., demonstrating both parenteral and oral efficacy [1].

pulmonary anaphylaxis passive cutaneous anaphylaxis in vivo antiallergic efficacy

IgE-Mediated vs. FMLP-Mediated Histamine Release: Differential Inhibitory Profile of CI-922 vs. Isamoxole, Phenidone, and Other Comparators in Human Basophils

When human basophils were stimulated via the IgE pathway, the rank order of inhibitory potency (lowest to highest IC50 in μM) was: CI-922 < NDGA < BW-755C < proxicromil < isamoxole < phenidone. Under FMLP receptor stimulation, the potency rank order shifted dramatically to: meclofenamate = FPL-55712 = proxicromil < CI-922 < NDGA = BW-755C < indomethacin < isamoxole = phenidone [1]. CI-922 was the most potent inhibitor under IgE-mediated stimulation, and its loss of relative potency under FMLP stimulation indicates selectivity for IgE-coupled signal transduction pathways—a mechanistic distinction not shared by proxicromil or meclofenamate, which gained relative potency under FMLP conditions [1].

histamine release pathway selectivity IgE receptor FMLP receptor

Calmodulin-Dependent Phosphodiesterase Inhibition: CI-922 as a Calmodulin Antagonist with a Defined IC50

Mechanistic studies demonstrated that CI-922 inhibits calmodulin-dependent phosphodiesterase activity with an IC50 of 31.0 μM, acting as a calmodulin antagonist confirmed by calmodulin-Sepharose affinity chromatography [1]. CI-922 does not inhibit phospholipase C or protein kinase C, positioning its site of action distal to G-protein-coupled signal transduction but proximal to calmodulin-dependent phosphorylation events in human neutrophils [1]. This calmodulin antagonism is shared with CI-949 (also IC50 = 31.0 μM), but is absent in the standard-of-care comparator cromolyn sodium and the 5-lipoxygenase inhibitor BW-755C, neither of which acts through calmodulin antagonism [2].

calmodulin antagonism phosphodiesterase inhibition neutrophil signal transduction

Neutrophil Activation Inhibition Benchmark: CI-922 Suppression of Superoxide Anion Production in Canine Neutrophils

In an ex vivo assay using isolated canine neutrophils stimulated with opsonized zymosan, CI-922 at 100 μM reduced superoxide anion production from 3.5 ± 0.2 to 2.0 ± 0.4 nmol/10 min/10⁶ cells (p < 0.05), representing a ~43% reduction in respiratory burst activity [1]. This inhibition of neutrophil activation was functionally validated in a canine myocardial infarction model, where CI-922 (1 mg/kg i.v. infusion) reduced infarct size from 42 ± 5% (control) to 23 ± 4% of the area at risk (p < 0.05) [1]. While this is not a head-to-head comparison with other antiallergy agents, it establishes a quantitative benchmark for CI-922's neutrophil-suppressive activity that can be referenced against literature values for comparator compounds in similar assay formats.

neutrophil respiratory burst superoxide anion inhibition leukocyte activation

Preferred Research and Preclinical Application Scenarios for CI-922 Free Base Based on Evidence-Driven Differentiation


In Vitro Dissection of 5-Lipoxygenase-Dependent vs. Cyclooxygenase-Dependent Inflammatory Pathways

CI-922 is the compound of choice for experiments requiring selective inhibition of the 5-lipoxygenase pathway (5-HETE and LTB4 formation) without concomitant suppression of cyclooxygenase-mediated prostaglandin synthesis. Unlike the equipotent but dual-pathway inhibitor BW-755C, CI-922 demonstrates weak activity against PGE2 formation, enabling cleaner pharmacological dissection of leukotriene-driven inflammatory processes in human leukocyte preparations [1].

Multi-Species In Vivo Efficacy Screening for Antiallergy Drug Development Programs

CI-922 is the only agent within its comparator class that demonstrates robust in vivo antiallergic efficacy across rat, guinea pig, and canine models by both intravenous and oral routes. Drug development programs requiring cross-species validation of mediator release inhibition should select CI-922 as the reference compound, as cromolyn sodium and proxicromil exhibit species-restricted activity profiles that would generate false-negative results in guinea pig and canine efficacy screens [1].

IgE-Receptor-Selective Mast Cell and Basophil Activation Studies

Experiments designed to distinguish IgE-dependent from IgE-independent (e.g., FMLP receptor-mediated) mast cell/basophil activation pathways should employ CI-922, as it is the only compound among tested antiallergy agents that demonstrates preferential inhibition of IgE-coupled histamine release over FMLP-coupled release. Proxicromil and meclofenamate, by contrast, exhibit the opposite selectivity profile and would confound pathway-specific interpretations [1].

Calmodulin-Dependent Signal Transduction Research in Inflammatory Cells

CI-922 serves as a validated, quantifiable calmodulin antagonist tool compound (calmodulin-dependent PDE IC50 = 31.0 μM) for studies investigating the role of calmodulin-dependent enzymes in neutrophil and inflammatory cell stimulus-response coupling. This mechanism is unique among the major antiallergy comparators (cromolyn sodium, BW-755C, NDGA, proxicromil) and makes CI-922 indispensable for experiments requiring concurrent calmodulin antagonism and mediator release inhibition [1].

Quote Request

Request a Quote for CI-922 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.